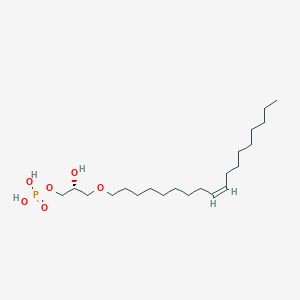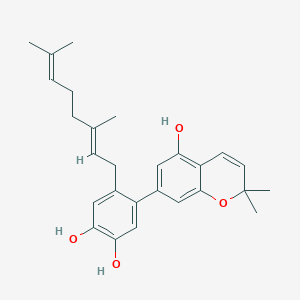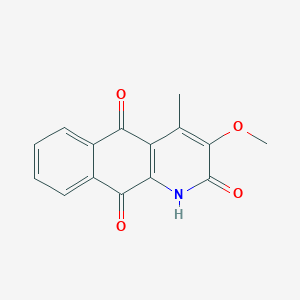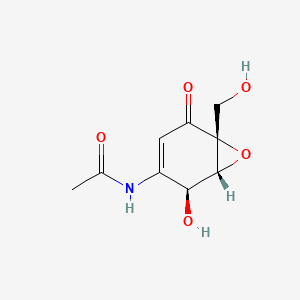
1-Oleyl-sn-glycero-3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oleyl-sn-glycero-3-phosphate is a 1-alkyl-sn-glycerol 3-phosphate in which the alkyl group is specified as oleyl. It derives from a (9Z)-octadecen-1-ol. It is a conjugate acid of a 1-oleyl-sn-glycero-3-phosphate(2-).
Applications De Recherche Scientifique
Enzymatic Activity and Lipid Metabolism
Stimulation of Desaturase Activity
The addition of sn-glycero-3-phosphate enhances the activity of stearoyl-CoA desaturase in mouse liver microsomes, specifically stimulating the synthesis of oleoyl-CoA as glycerides (Raju & Reiser, 1972).
Glycerol-3-Phosphate Acyltransferase (G3PAT) Analysis
G3PAT, which incorporates acyl groups into the sn-1 position of glycerol 3-phosphate, is selective for unsaturated fatty acids, particularly oleate. This specificity is linked to plant sensitivity to chilling temperatures (Turnbull et al., 2001).
Phosphatidic Acid Formation in Neuronal Cells
The acylation of 1-acyl-sn-glycero-3-phosphate in rabbit cerebral cortex demonstrates a preference for saturated and monounsaturated fatty acids, including oleate, in phosphatidic acid formation (Baker & Chang, 1990).
Cellular and Molecular Mechanisms
Lysophosphatidic Acid-Induced Ca2+ Mobilization
Oleoyl-LPA, a form of 1-acyl-sn-glycero-3-phosphate, activates its receptor to trigger Ca2+ mobilization in human carcinoma cells, emphasizing the critical role of the phosphate group in receptor activation (Jalink et al., 1995).
Role in Migration Response in Glioma Cells
1-Oleyl-sn-glycero-3-phosphate or lysophosphatidic acid (LPA) modulates cell migration and is influenced by intracellular signaling pathways like PI3K, Rac1, p38MAPK, and JNK in glioma cells (Malchinkhuu et al., 2005).
Biosynthesis and Chemical Properties
Acyltransferase Activity in Rat Brain
1-Alkyl-sn-glycero-3-phosphate:acyl-CoA acyltransferase activity in rat brain demonstrates a preference for polyunsaturated acyl-CoA species over saturated species, indicating its role in determining the composition of acyl groups in ether lipids (Fleming & Hajra, 1977).
Microsomal Acyl-CoA Acyltransferase Activity
The specificity of acyl-CoA: sn-1-acyl-glycerol-3-phosphate acyltransferase in spinach leaves suggests a mechanism for the exclusion of C16 fatty acids from the C2-position of eukaryotic glycerolipids (Hares & Frentzen, 1987).
Behavior in High-Temperature Water
1,2-Dioleoyl-sn-glycero-3-phosphocholine, a related compound, hydrolyzes in high-temperature water, forming various phosphorus-containing products and oleic acid, suggesting potential applications in chemical and biochemical studies (Changi et al., 2012).
Agricultural Applications
- Enhancing Disease Resistance in Cacao: Exogenous application of glycerol as a foliar spray on Theobroma cacao increases endogenous G3P levels, activates the defence response, and enhances resistance against Phytophthora capsici (Zhang et al., 2015).
Propriétés
Nom du produit |
1-Oleyl-sn-glycero-3-phosphate |
|---|---|
Formule moléculaire |
C21H43O6P |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H43O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h9-10,21-22H,2-8,11-20H2,1H3,(H2,23,24,25)/b10-9-/t21-/m1/s1 |
Clé InChI |
SEMUMSNWRXJZTJ-VFCOFNOGSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)


![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)


![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)




